molecular formula C9H11BrMg B2926083 2-iso-Propylphenylmagnesium bromide CAS No. 63488-08-4

2-iso-Propylphenylmagnesium bromide

Cat. No. B2926083
CAS RN: 63488-08-4
M. Wt: 223.396
InChI Key: STEYSWFFQRBEMS-UHFFFAOYSA-M
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Description

2-Iso-Propylphenylmagnesium bromide is a chemical compound with the formula C9H11BrMg . It is used in laboratory settings for the synthesis of various substances . It is typically supplied as a solution, for example in tetrahydrofuran (THF) .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents, which are formed by the reaction of an alkyl or aryl halide with magnesium metal in an ether solution . The exact synthesis process for 2-iso-Propylphenylmagnesium bromide is not detailed in the available literature.

Scientific Research Applications

Nickel-Catalyzed Hydrodehalogenation of Aryl Halides

The study by Weidauer et al. (2013) explored the nickel-catalyzed dehalogenation of aryl and alkyl halides using iso-propyl zinc bromide or tert-butylmagnesium chloride. This process achieved good to excellent yields and chemoselectivities for a variety of aryl and alkyl halides using a straightforward nickel complex as a pre-catalyst. The use of iso-propylmagnesium bromide and similar compounds in this context is crucial for the success of the reaction and highlights the versatility of these reagents in organic synthesis processes (Weidauer et al., 2013).

Reaction of N-dichlorophosphoryl-P-trichlorophosphazene with Alkyl Grignard Reagents

Aslan, Öztürk, and Arslan (2003) investigated the reactions of N-dichlorophosphoryl-P-trichlorophosphazene with various alkyl Grignard reagents, including iso-propylmagnesium bromide. The study provides valuable insights into the reactivity and potential applications of these reagents in synthesizing organophosphorus compounds. Although the reaction with iso-propylmagnesium bromide did not yield isolable phosphorus compounds, the study offers a foundation for understanding the reactivity of these substances and guiding future research in the field (Aslan, Öztürk, & Arslan, 2003).

Synthesis and Structural Analysis of Formamidinate-Supported Mg Complexes

Tsai et al. (2015) conducted a detailed study on the reactions of 2-mesitylmagnesium bromide with N,N′-diarylformamidines, leading to the formation of several magnesium compounds. The research presents a comprehensive analysis of the structural characteristics of these complexes, including their coordination modes and the influence of steric and electronic factors. This study emphasizes the diverse chemical behavior and application potential of magnesium-based reagents in the synthesis and structural study of organometallic complexes (Tsai et al., 2015).

Safety and Hazards

2-Iso-Propylphenylmagnesium bromide is classified as a hazardous substance. It is highly flammable and in contact with water releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing cancer .

properties

IUPAC Name

magnesium;propan-2-ylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWHRVOZRFBQGP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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